Cas no 1506515-25-8 (4-(1-aminocyclohexyl)benzene-1,2-diol)

4-(1-Aminocyclohexyl)benzene-1,2-diol is a cyclohexylamine-substituted catechol derivative with potential applications in organic synthesis and pharmaceutical research. Its structure combines a rigid cyclohexylamine moiety with a reactive benzene-1,2-diol (catechol) group, offering versatility in chelation, coordination chemistry, and as a building block for bioactive molecules. The amine functionality enhances solubility and reactivity, while the catechol group enables oxidative transformations and metal-binding properties. This compound may serve as an intermediate in the development of ligands, catalysts, or pharmacologically active agents, particularly in neurological or antioxidant research. Its stability and functional group compatibility make it a valuable scaffold for further chemical modifications.
4-(1-aminocyclohexyl)benzene-1,2-diol structure
1506515-25-8 structure
商品名:4-(1-aminocyclohexyl)benzene-1,2-diol
CAS番号:1506515-25-8
MF:C12H17NO2
メガワット:207.268883466721
CID:6072735
PubChem ID:82611022

4-(1-aminocyclohexyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 4-(1-aminocyclohexyl)benzene-1,2-diol
    • 1506515-25-8
    • EN300-1821195
    • インチ: 1S/C12H17NO2/c13-12(6-2-1-3-7-12)9-4-5-10(14)11(15)8-9/h4-5,8,14-15H,1-3,6-7,13H2
    • InChIKey: LDRYCPYDXXKYLT-UHFFFAOYSA-N
    • ほほえんだ: OC1=C(C=CC(=C1)C1(CCCCC1)N)O

計算された属性

  • せいみつぶんしりょう: 207.125928785g/mol
  • どういたいしつりょう: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 66.5Ų

4-(1-aminocyclohexyl)benzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821195-0.5g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
0.5g
$974.0 2023-09-19
Enamine
EN300-1821195-1g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
1g
$1014.0 2023-09-19
Enamine
EN300-1821195-5.0g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
5g
$2940.0 2023-06-03
Enamine
EN300-1821195-0.25g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
0.25g
$933.0 2023-09-19
Enamine
EN300-1821195-2.5g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
2.5g
$1988.0 2023-09-19
Enamine
EN300-1821195-0.1g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
0.1g
$892.0 2023-09-19
Enamine
EN300-1821195-0.05g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
0.05g
$851.0 2023-09-19
Enamine
EN300-1821195-5g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
5g
$2940.0 2023-09-19
Enamine
EN300-1821195-10g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
10g
$4360.0 2023-09-19
Enamine
EN300-1821195-1.0g
4-(1-aminocyclohexyl)benzene-1,2-diol
1506515-25-8
1g
$1014.0 2023-06-03

4-(1-aminocyclohexyl)benzene-1,2-diol 関連文献

4-(1-aminocyclohexyl)benzene-1,2-diolに関する追加情報

Comprehensive Overview of 4-(1-aminocyclohexyl)benzene-1,2-diol (CAS No. 1506515-25-8): Properties, Applications, and Research Insights

4-(1-aminocyclohexyl)benzene-1,2-diol (CAS 1506515-25-8) is a specialized organic compound garnering attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a cyclohexylamine moiety with a catechol (benzene-1,2-diol) ring, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its potential as a dopamine receptor modulator or antioxidant precursor, aligning with current trends in neurodegenerative disease therapeutics and oxidative stress mitigation.

In recent years, the demand for functionalized cyclohexyl derivatives like CAS 1506515-25-8 has surged, driven by their role in designing CNS-targeting compounds. The compound’s aminocyclohexyl group enhances lipid solubility, a critical factor for blood-brain barrier penetration—a hot topic in Alzheimer’s disease research and neuroprotection studies. Analytical techniques such as HPLC purity analysis and NMR structural confirmation are routinely employed to characterize this compound, reflecting industry standards for high-purity intermediates.

The synthesis of 4-(1-aminocyclohexyl)benzene-1,2-diol typically involves Pd-catalyzed coupling reactions or reductive amination protocols, methods frequently searched by synthetic chemists optimizing green chemistry approaches. Its catechol moiety also positions it as a candidate for metal-chelating agents, relevant to MRI contrast media development—a trending subtopic in diagnostic imaging forums. Patent databases reveal its inclusion in biodegradable polymer formulations, addressing the global push for sustainable biomaterials.

From a commercial perspective, suppliers highlight CAS 1506515-25-8 under categories like pharmaceutical building blocks and fine chemicals, with purity grades exceeding 98%. Storage recommendations emphasize protection from oxidative degradation—a common concern among purchasers—using inert atmospheres or antioxidant stabilizers. These practical considerations are frequently queried in chemical procurement discussions.

Emerging applications include its exploration in enzyme inhibition studies, particularly for tyrosinase-related proteins, connecting to hyperpigmentation treatment research. This aligns with cosmetic science trends seeking non-toxic whitening agents. Additionally, computational studies model its hydrogen-bonding capacity for molecular docking simulations, a technique widely adopted in AI-driven drug discovery platforms.

Regulatory compliance for 1506515-25-8 follows standard REACH guidelines, with SDS documentation emphasizing proper laboratory handling protocols. While not classified as hazardous, its benzene-1,2-diol component warrants pH-controlled environments to prevent quinone formation—a technical detail often searched by quality control specialists.

Future research directions may explore its electrochemical properties for biosensor applications, leveraging the catechol group’s redox activity. Such innovations could bridge gaps in wearable health monitoring technologies, a rapidly growing market segment. Collaborative studies between academia and industry continue to uncover novel utilities for this structurally intriguing molecule.

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